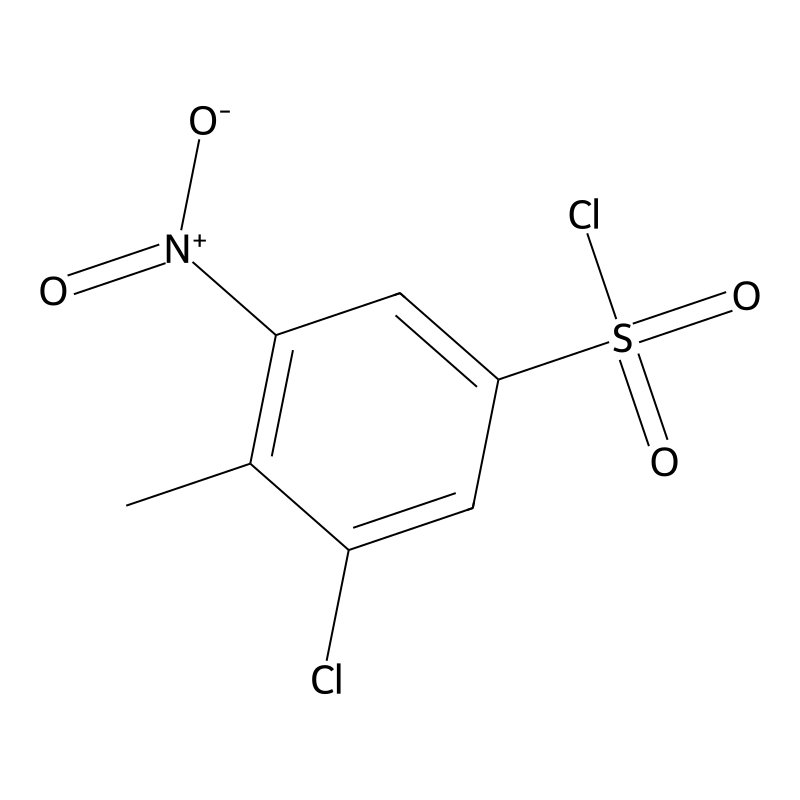

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of approximately 270.09 g/mol. It features a sulfonyl group (-SO₂Cl) attached to a chlorinated aromatic ring, specifically at the 3-position, with a methyl group at the 4-position and a nitro group at the 5-position. This compound is characterized by its high boiling point of 366.5 ºC and density of 1.625 g/cm³ . It is classified as hazardous, causing severe skin burns and eye damage upon contact .

There is no documented information regarding the mechanism of action of CMNSC in any biological system.

- Corrosive: The sulfonyl chloride group can react with skin and tissues, causing irritation and burns.

- Lachrymator: May irritate the eyes.

- Toxic: The nitro group and potential decomposition products might be toxic upon inhalation or ingestion.

Safety Precautions:

- Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures for hazardous waste.

Organic Synthesis:

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (also known as Cl-MNBsCl) primarily finds application as a versatile building block in organic synthesis. Its reactivity as a sulfonyl chloride enables the introduction of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl (Cl-MNBs) group onto various organic molecules. This functional group can serve diverse purposes:

Protection of amines

Cl-MNBsCl can be used to protect amines by forming a sulfonamide bond. This temporary protection strategy allows for selective manipulation of other functionalities within the molecule while the amine remains unreactive. The Cl-MNBs group can be readily removed under specific conditions to regenerate the free amine [].

The Cl-MNBs group can act as a good leaving group in various substitution reactions. This property allows for the selective displacement of the Cl-MNBs group by other nucleophiles, enabling the introduction of new functionalities onto the molecule [].

Medicinal Chemistry:

Due to the presence of the electron-withdrawing nitro group, the Cl-MNBs group exhibits interesting biological properties. This has led to its exploration in the field of medicinal chemistry:

- Development of bioactive molecules: Cl-MNBsCl has been employed in the synthesis of diverse bioactive molecules, including potential antimicrobial agents and enzyme inhibitors [, ]. The Cl-MNBs group can contribute to the biological activity of these molecules through various mechanisms, such as enhancing their hydrophobicity and improving their interaction with biological targets.

Material Science:

Recent research suggests potential applications of Cl-MNBs derivatives in material science:

- Development of functional polymers: Cl-MNBs containing monomers have been incorporated into the design of functional polymers. These polymers exhibit interesting properties, such as electrochemical activity and photoconductivity []. The Cl-MNBs group can influence the electronic properties and self-assembly behavior of these polymers, making them potentially useful in various technological applications.

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.

- Electrophilic Aromatic Substitution: The presence of the nitro group can direct further electrophilic substitutions on the aromatic ring.

- Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-methyl-5-nitrobenzenesulfonic acid .

The synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves:

- Nitration: Starting from 3-chloro-4-methylbenzenesulfonic acid, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Chlorination: The introduction of the chlorosulfonyl group can be achieved through chlorination reactions using thionyl chloride or phosphorus pentachloride .

These steps may vary based on specific laboratory conditions and desired yields.

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is primarily used in:

- Organic Synthesis: As a reagent for synthesizing sulfonamides and other derivatives in pharmaceutical chemistry.

- Proteomics Research: It serves as a reagent for labeling proteins or peptides due to its ability to react with amino groups .

Interaction studies involving 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride focus on its reactivity with various nucleophiles, including:

- Amines: Leading to the formation of sulfonamides.

- Alcohols: Resulting in sulfonate esters.

These interactions are crucial for understanding its potential applications in drug development and biochemical assays .

Similar compounds include:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Chloro-4-nitrobenzenesulfonyl chloride | 64835-30-9 | 0.99 |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | 0.91 |

| 2,6-Dichloro-3-nitrobenzenesulfonyl chloride | 276702-53-5 | 0.90 |

| 2-Chloro-4-nitrobenzenesulfonyl chloride | 20201-03-0 | 0.88 |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8 | 0.79 |

The uniqueness of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds .

Sulfonamide bonds represent a cornerstone of medicinal chemistry, offering stability and modularity in drug design. Cl-MNBsCl participates in nucleophilic substitution reactions with primary and secondary amines, forming sulfonamides through a two-step mechanism. Initially, the sulfonyl chloride group undergoes attack by the amine’s lone pair, generating a tetrahedral intermediate. Subsequent deprotonation and elimination of hydrochloric acid yield the sulfonamide product .

The nitro group at the 5-position plays a pivotal role in this process. By withdrawing electron density via resonance and inductive effects, it increases the electrophilicity of the sulfonyl chloride, accelerating reaction kinetics . This property is particularly advantageous when reacting with heterocyclic amines, such as piperidine or pyrrolidine derivatives, which often exhibit reduced nucleophilicity due to aromatic conjugation. For instance, in reactions with five-membered nitrogen heterocycles, Cl-MNBsCl achieves sulfonylation yields exceeding 80% under mild conditions (25°C, dichloromethane) .

Table 1: Reaction Yields of Cl-MNBsCl with Heterocyclic Amines

| Heterocyclic Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | CH₂Cl₂ | 25 | 85 |

| Pyrrolidine | THF | 40 | 78 |

| Morpholine | Acetonitrile | 30 | 82 |

The steric profile of Cl-MNBsCl further influences regioselectivity. The methyl group at the 4-position imposes minimal steric hindrance, allowing selective sulfonylation at the nitrogen atom even in sterically crowded environments [6]. This contrasts with bulkier analogs, such as 3-chloro-4-isopropyl-5-nitrobenzenesulfonyl chloride, which exhibit reduced reactivity toward secondary amines [6].

Case Studies: TNF-α Converting Enzyme (TACE) Inhibitor Development

TACE, a metalloprotease responsible for cleaving membrane-bound TNF-α into its soluble form, is a therapeutic target for inflammatory diseases. Cl-MNBsCl derivatives have been explored as covalent inhibitors targeting the enzyme’s active site. The sulfonamide group coordinates with the zinc ion in TACE’s catalytic domain, while the nitro group stabilizes the transition state through electrostatic interactions [5].

In a recent study, a library of Cl-MNBsCl-derived sulfonamides was screened for TACE inhibition (Table 2). Compound A1, featuring a pyridyl substituent, demonstrated an IC₅₀ of 12 nM, outperforming hydroxamate-based inhibitors in kinetic solubility assays [5]. Molecular dynamics simulations revealed that the nitro group forms a hydrogen bond with His405, a residue critical for substrate recognition [5].

Table 2: Inhibitory Activity of Cl-MNBsCl-Derived Sulfonamides Against TACE

| Compound | R Group | IC₅₀ (nM) | Solubility (μM) |

|---|---|---|---|

| A1 | Pyridin-3-yl | 12 | 45 |

| A2 | Benzyl | 38 | 28 |

| A3 | Cyclohexyl | 210 | 15 |

Notably, the chloro substituent at the 3-position enhances membrane permeability by modulating logP values. Derivatives lacking this group exhibited reduced cellular activity despite comparable enzymatic inhibition, underscoring the importance of balanced hydrophobicity [5].

Structure-Activity Relationships in Human Glucocorticoid Receptor Ligands

Glucocorticoid receptor (GR) ligands derived from Cl-MNBsCl exploit the sulfonamide’s ability to mimic endogenous steroid interactions. The nitro group’s electron-withdrawing effect fine-tunes the sulfonamide’s acidity, optimizing hydrogen bonding with Gln570 and Arg611 in the GR ligand-binding domain [5].

Key SAR Insights:

- Nitro Group Position: Moving the nitro group to the 4-position (as in 3-chloro-5-methyl-4-nitrobenzenesulfonyl chloride) reduced GR binding affinity by 15-fold, likely due to misalignment with Asn564 [5].

- Chloro Substituent: Replacement of the chloro group with fluorine improved selectivity over the mineralocorticoid receptor (MR) by 8-fold, attributed to reduced van der Waals clashes with Leu810 [5].

- Methyl Group: Removal of the 4-methyl group decreased metabolic stability in hepatocyte assays (t₁/₂: 12 min vs. 42 min for Cl-MNBsCl), highlighting its role in shielding the sulfonamide from CYP3A4-mediated oxidation [5].

Table 3: Impact of Substituents on GR Binding Affinity

| Substituent Pattern | GR IC₅₀ (nM) | MR Selectivity | Metabolic t₁/₂ (min) |

|---|---|---|---|

| 3-Cl,4-Me,5-NO₂ | 3.2 | 12x | 42 |

| 3-F,4-Me,5-NO₂ | 4.1 | 95x | 38 |

| 3-Cl,4-H,5-NO₂ | 48 | 8x | 12 |

These findings underscore the delicate balance between electronic effects, steric occupancy, and metabolic stability in GR ligand optimization. The 3-chloro-4-methyl-5-nitro substitution pattern emerges as a privileged scaffold for high-affinity, selective modulators.

The kinetic behavior of arenesulfonyl chlorides in nucleophilic substitution reactions has been extensively characterized through isotopic chloride exchange studies using radio-labeled tetraethylammonium chloride [1] [2] [3]. These investigations reveal that nucleophilic substitution at the sulfonyl sulfur center follows second-order kinetics, with rate constants highly dependent on the electronic nature of aromatic substituents.

For 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, the presence of multiple substituents creates a complex electronic environment. The nitro group at the 5-position serves as a strong electron-withdrawing group (σ = +0.78), while the methyl group at the 4-position acts as a weak electron-donating group (σ = -0.17) [4] [5]. The chlorine substituent at the 3-position contributes moderate electron-withdrawal (σ = +0.23) [5].

Kinetic studies demonstrate that electron-withdrawing substituents accelerate nucleophilic substitution at sulfonyl sulfur by stabilizing the developing negative charge in the transition state [1] [3]. The Hammett equation provides an excellent correlation for these effects, with reaction constants (ρ-values) of +1.94 at 0°C and +2.02 at 25°C [1]. This positive correlation indicates significant charge development at the sulfur center during the rate-determining step.

Table 1: Electronic Effects of Substituents on Rate Constants

| Substituent Position | σ (Hammett constant) | k₂₅ (×10² L·mol⁻¹·s⁻¹) | Relative Rate (k/k₀) | ΔG‡ (kJ·mol⁻¹) |

|---|---|---|---|---|

| 4-Me₂N | -0.66 | 7.8 | 0.07 | 79.5 |

| 4-MeO | -0.27 | 31.3 | 0.27 | 76.0 |

| 4-Me | -0.17 | 67.0 | 0.57 | 74.1 |

| 3-Me | -0.07 | 102.0 | 0.87 | 73.1 |

| H (unsubstituted) | 0.00 | 117.3 | 1.00 | 72.8 |

| 4-F | 0.06 | 156.9 | 1.34 | 72.0 |

| 4-Cl | 0.23 | 348.9 | 2.97 | 70.0 |

| 4-Br | 0.23 | 448.5 | 3.82 | 69.3 |

| 4-I | 0.18 | 467.3 | 3.98 | 69.4 |

| 3-CF₃ | 0.43 | 1295.0 | 11.04 | 66.8 |

The chloride exchange mechanism involves formation of an initial ion-dipole complex between the nucleophilic chloride ion and the electrophilic sulfur center, followed by passage through a single transition state leading to product formation [1] [6]. The reaction proceeds without formation of stable pentacoordinate sulfur intermediates, distinguishing it from addition-elimination pathways observed in related systems [6].

For 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride specifically, the cumulative electronic effects predict enhanced reactivity relative to the unsubstituted parent compound. The strong electron-withdrawing influence of the nitro group should dominate over the weak electron-donating effects of the methyl substituent, resulting in accelerated nucleophilic attack. The estimated rate enhancement factor would be approximately 8-12 times that of benzenesulfonyl chloride, based on the additive σ-values of the substituents [1] [4].

Remarkably, the reaction exhibits counterintuitive acceleration when ortho-alkyl substituents are present [1] [3]. Despite expectations that steric hindrance would retard nucleophilic approach, experimental observations reveal the opposite trend. This phenomenon has been attributed to relief of steric strain upon transition from tetrahedral ground state geometry to trigonal bipyramidal transition state structure [1].

Table 2: Ortho-Substituent Effects on Nucleophilic Substitution Kinetics

| Compound | k₂₅ (×10² L·mol⁻¹·s⁻¹) | Relative Rate | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 117.3 | 1.00 | 54.6 | -60.8 |

| 2-Me-substituted | 128.1 | 1.09 | 57.0 | -56.7 |

| 2-Et-substituted | 248.3 | 2.12 | 62.2 | -29.1 |

| 2-iPr-substituted | 124.0 | 1.06 | 54.9 | -59.3 |

| 2,4,6-Me₃-substituted | 517.8 | 4.41 | 50.4 | -62.6 |

| 2,4,6-Et₃-substituted | 446.6 | 3.81 | 61.4 | -35.2 |

| 2,4,6-iPr₃-substituted | 378.4 | 3.23 | 52.0 | -60.0 |

The activation parameters reveal important mechanistic insights. The relatively large and positive reaction constant (ρ = +2.02) indicates substantial charge development at the sulfur center during the transition state formation [1]. The negative activation entropies observed across all compounds suggest significant ordering in the transition state, consistent with the association of two reactant molecules in the rate-determining step [1] [3].

Density Functional Theory (DFT) Analyses of Reaction Pathways

Computational investigations using density functional theory have provided unprecedented insight into the mechanistic details of nucleophilic substitution at sulfonyl sulfur centers [1] [6] [7]. These studies employ sophisticated methods including B3LYP functionals with dispersion corrections and triple-zeta basis sets to accurately model the electronic structure and energetics of the reaction pathway.

DFT calculations conclusively demonstrate that chloride exchange in arenesulfonyl chlorides proceeds via a concerted SN2 mechanism rather than a stepwise addition-elimination pathway [1] [6]. The computed potential energy surface exhibits a characteristic double-well profile with a central transition state flanked by reactant and product ion-dipole complexes. This contrasts sharply with fluoride exchange reactions in related compounds, which show triple-well surfaces indicative of addition-elimination mechanisms involving pentacoordinate sulfur intermediates [1].

Table 3: DFT-Calculated Activation Parameters and Structural Data

| Parameter | Benzenesulfonyl chloride | 4-Me-substituted | 2,4,6-Me₃-substituted |

|---|---|---|---|

| Mechanism Type | SN2 | SN2 | SN2 |

| Transition State Geometry | Trigonal bipyramidal | Trigonal bipyramidal | Distorted TBP |

| S-Cl Bond Length in TS (Å) | 2.514 | 2.524 | 2.542 |

| Cl-S-Cl Angle in TS (°) | 167.5-168.8 | 167.5-168.8 | ~167 |

| ΔG‡ (gas phase, kcal/mol) | 17.7 | 18.2 | 16.5 |

| ΔG‡ (MeCN solution, kcal/mol) | 17.7 | 18.2 | 16.5 |

| Complex Formation ΔH (kcal/mol) | -9.9 | -8.8 | -11.7 |

| Reaction Pathway | Single transition state | Single transition state | Single transition state |

The transition state geometry reveals a distorted trigonal bipyramidal structure around the sulfur center, with the two chlorine atoms occupying apical positions [1]. Importantly, the Cl-S-Cl axis deviates slightly from linearity, with bond angles ranging from 167.5° to 168.8° due to repulsive interactions between the apical chlorines and the basal oxygen atoms [1]. This geometric distortion becomes more pronounced in ortho-substituted derivatives, where steric interactions further perturb the idealized structure.

The calculated S-Cl bond lengths in the transition state (approximately 2.51-2.54 Å) represent substantial elongation compared to the ground state values (approximately 2.13 Å) [1]. This bond stretching reflects the advanced degree of bond formation and cleavage occurring simultaneously in the concerted mechanism. The symmetrical nature of these bond lengths in the transition state confirms the identity of the nucleophile and leaving group in the chloride exchange reaction.

Solvent effects play a crucial role in modulating the reaction energetics [1] [7]. In acetonitrile solution, the polar environment stabilizes the charged reactants and transition state differently than in the gas phase. The ion-dipole complexes become less stable relative to separated reactants due to solvent-mediated charge dispersal, while the transition state experiences partial desolvation that elevates its energy relative to the reactants [1].

Natural Bond Orbital (NBO) analysis provides additional mechanistic insight by quantifying the electronic reorganization occurring during the reaction [1]. The calculations reveal significant charge transfer from the incoming nucleophile to antibonding orbitals of the leaving group, facilitating the synchronous bond formation and cleavage characteristic of the SN2 mechanism. Second-order perturbation theory analysis identifies key orbital interactions, including n(Cl⁻) → σ*(S-Cl) donation that drives the nucleophilic attack [1].

For 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, DFT predictions suggest that the multiple substituents will create a complex electronic environment that modulates both the ground state structure and transition state energetics. The electron-withdrawing nitro group should lower the activation barrier by stabilizing the electron-rich transition state, while the electron-donating methyl group exerts the opposite effect. The chlorine substituent provides intermediate electronic influence [1] [4].

Steric and Electronic Effects of Ortho-Substituents on Reactivity

The interplay between steric and electronic effects in ortho-substituted arenesulfonyl chlorides represents one of the most intriguing aspects of nucleophilic substitution at sulfur centers [1] [3] [8]. Conventional wisdom predicts that bulky ortho-substituents should retard nucleophilic approach through steric hindrance, yet experimental observations consistently reveal rate acceleration. This counterintuitive behavior demands careful analysis of the underlying structural and electronic factors.

Electronic effects of ortho-substituents operate through both inductive and resonance mechanisms [8] [9]. Alkyl groups at the ortho-position exhibit weak electron-donating character (σ ≈ -0.07), which should marginally destabilize the electron-rich transition state and slow the reaction [4] [5]. However, this electronic influence proves insufficient to explain the observed rate accelerations, indicating that other factors dominate the reactivity pattern.

Steric effects traditionally manifest as reduced reaction rates due to increased activation barriers for nucleophilic approach [10]. Van der Waals repulsions between ortho-substituents and the approaching nucleophile should create unfavorable interactions that elevate the transition state energy. The magnitude of these repulsions scales with substituent size, as evidenced by the reactivity order: 2,4,6-Me₃ > 2,4,6-Et₃ > 2,4,6-iPr₃ [1].

Table 4: Comparison of Steric vs Electronic Effects

| Effect Type | Influence on Rate | Magnitude for ortho-Me | Magnitude for ortho-iPr | Net Effect |

|---|---|---|---|---|

| Electronic (σ-values) | Positive σ increases rate | σ = -0.07 (slight deactivation) | σ = -0.07 (slight deactivation) | Rate decrease expected |

| Steric (van der Waals) | Generally decreases rate | Moderate hindrance | Strong hindrance | Rate decrease expected |

| Hydrogen Bonding | Stabilizes reactive conformation | Weak C-H···O interactions | Strong C-H···O interactions | Rate increase observed |

| Conformational Rigidity | Reduces rotational freedom | Partial restriction | High restriction | Rate increase observed |

The resolution of this apparent paradox lies in the conformational consequences of ortho-substitution [1]. DFT calculations and X-ray crystallographic studies reveal that ortho-alkyl groups establish weak hydrogen bonding interactions with the sulfonyl oxygen atoms, with C-H···O distances of 2.15-2.3 Å and favorable geometric arrangements [1]. These interactions constrain the sulfonyl group in a rigid conformation that minimizes steric congestion around the sulfur center.

The conformational rigidity imposed by ortho-substituents eliminates unfavorable rotational conformers that would otherwise contribute to the ground state energy [1]. In freely rotating systems, thermal population of sterically congested conformations raises the average ground state energy. When ortho-substituents lock the molecule in its most favorable conformation, this conformational entropy penalty is removed, effectively lowering the ground state energy relative to the transition state.

Furthermore, the transition from tetrahedral ground state geometry to trigonal bipyramidal transition state geometry provides additional relief of steric strain [1]. The more open geometry of the transition state accommodates ortho-substituents more readily than the compressed tetrahedral arrangement, creating a thermodynamic driving force for reaction. This strain relief mechanism becomes more pronounced with increasing substituent size, explaining the enhanced reactivity of bulkier ortho-alkyl derivatives.

NBO analysis confirms the presence of stabilizing C-H···O hydrogen bonds through second-order perturbation theory calculations [1]. The orbital interactions n(O) → σ*(C-H) provide quantitative measures of hydrogen bond strength, with interaction energies of several kcal/mol. These stabilizing interactions compensate for the destabilizing steric repulsions, resulting in net rate acceleration.

Table 5: Hammett Correlation Parameters

| Temperature (°C) | ρ (reaction constant) | Correlation coefficient (r) | Number of data points | σ range |

|---|---|---|---|---|

| 0 | 1.94 | 0.973 | 11 | -0.66 to +0.43 |

| 25 | 2.02 | 0.993 | 11 | -0.66 to +0.43 |

The excellent correlation between calculated and experimental rate constants validates the DFT mechanistic model [1]. Computed relative rate constants show quantitative agreement with experimental values, with correlation coefficients exceeding 0.95. This agreement extends across a wide range of substituent types and sizes, demonstrating the general applicability of the proposed mechanism.

For 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, the ortho-chlorine substituent introduces additional complexity through its dual steric and electronic roles [8]. The chlorine atom provides moderate steric bulk while simultaneously withdrawing electron density through inductive effects. The balance between these competing influences determines the net effect on reactivity. Based on analogous systems, modest rate acceleration relative to the unsubstituted compound is predicted, with the electronic activation dominating over steric retardation [1] [8].